![molecular formula C27H35N6O8P B15126497 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate](/img/structure/B15126497.png)
2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Remdesivir-d4 is a deuterated analog of remdesivir, a broad-spectrum antiviral medication developed by Gilead Sciences. Remdesivir gained prominence as the first approved treatment for severe coronavirus disease 2019 (COVID-19). It is a nucleoside analog with direct antiviral activity against several single-stranded RNA viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), Middle East respiratory syndrome coronavirus (MERS-CoV), and ebolavirus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of remdesivir-d4 involves a multi-step process starting from the nucleoside analog GS-441524. The synthetic route includes protection, phosphoramidation, and deprotection reactions. The process begins with the protection of the hydroxyl groups using N,N-dimethylformamide dimethyl acetal (DMF-DMA). This is followed by the phosphoramidation reaction, where high stereoselectivity is achieved. Finally, the protecting groups are removed under mild conditions to avoid the generation of degraded impurities .
Industrial Production Methods
Industrial production of remdesivir-d4 follows a similar synthetic route but is optimized for large-scale production. The process ensures high yield and purity, with the overall yield on a gram scale reaching up to 85% and a purity of 99.4% as analyzed by high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
Remdesivir-d4 undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Involves the reduction of carbonyl groups to hydroxyl groups.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halides and nucleophiles.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, remdesivir-d4 .
Applications De Recherche Scientifique
Remdesivir-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of remdesivir.
Biology: Employed in cellular and molecular biology research to understand the mechanism of action of antiviral agents.
Medicine: Investigated for its potential therapeutic effects against various RNA viruses, including SARS-CoV-2, MERS-CoV, and ebolavirus.
Industry: Utilized in the pharmaceutical industry for the development of antiviral drugs and formulations
Mécanisme D'action
Remdesivir-d4 exerts its antiviral effects by inhibiting the RNA-dependent RNA polymerase (RdRp) enzyme, which is essential for viral replication. The compound is a prodrug that is metabolized into its active triphosphate form, which competes with adenosine triphosphate (ATP) and gets incorporated into the viral RNA. This incorporation leads to premature termination of the RNA chain, thereby inhibiting viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Favipiravir: Another nucleoside analog with antiviral activity against RNA viruses.
Ribavirin: A broad-spectrum antiviral that inhibits viral RNA synthesis.
Sofosbuvir: A nucleotide analog used to treat hepatitis C virus (HCV) infection.
Uniqueness
Remdesivir-d4 is unique due to its high potency and broad-spectrum antiviral activity. Unlike other nucleoside analogs, remdesivir-d4 has shown efficacy against a wide range of RNA viruses, including SARS-CoV-2, MERS-CoV, and ebolavirus. Its mechanism of action, involving the inhibition of RdRp, makes it a valuable tool in the fight against viral infections .
Propriétés
Formule moléculaire |
C27H35N6O8P |
|---|---|
Poids moléculaire |
606.6 g/mol |
Nom IUPAC |
2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42?/m0/s1/i3D3,17D |
Clé InChI |
RWWYLEGWBNMMLJ-XEOTYUAQSA-N |
SMILES isomérique |
[2H][C@@](C(=O)OCC(CC)CC)(C([2H])([2H])[2H])NP(=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
SMILES canonique |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



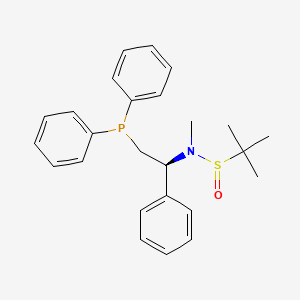
![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(1R)-3-[2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methyl-amino]-1-(phenylsulfanylmethyl)propyl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-benzamide](/img/structure/B15126435.png)
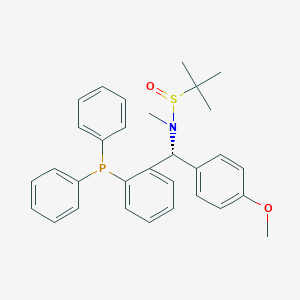
![3-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B15126451.png)
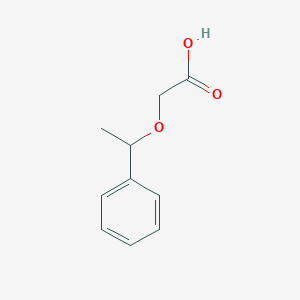
![18-Hydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione](/img/structure/B15126461.png)
![2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride](/img/structure/B15126466.png)
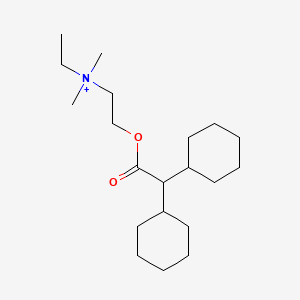
![2-[4-(Hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15126475.png)
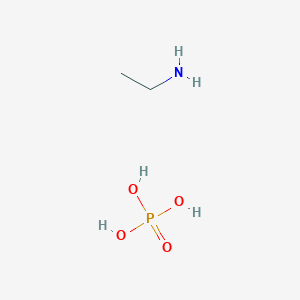

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B15126491.png)
![[4a,5-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] benzoate](/img/structure/B15126502.png)
